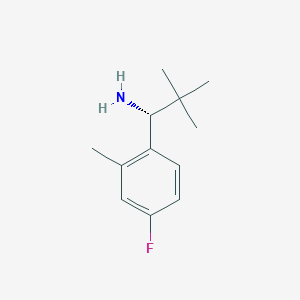
(R)-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzaldehyde and 2,2-dimethylpropan-1-amine.
Reaction Conditions: The key step involves the reductive amination of 4-fluoro-2-methylbenzaldehyde with 2,2-dimethylpropan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired ®-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for reaction monitoring and control is common.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
®-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine: The racemic mixture containing both enantiomers.
1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine: A structurally similar compound lacking the methyl group on the phenyl ring.
Uniqueness
®-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific chiral configuration and the presence of both fluorine and methyl substituents on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H18FN |
|---|---|
Peso molecular |
195.28 g/mol |
Nombre IUPAC |
(1R)-1-(4-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-8-7-9(13)5-6-10(8)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3/t11-/m0/s1 |
Clave InChI |
KQHOQUHRCHSXJB-NSHDSACASA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)F)[C@@H](C(C)(C)C)N |
SMILES canónico |
CC1=C(C=CC(=C1)F)C(C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





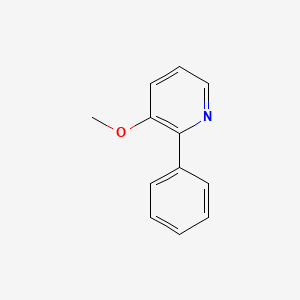
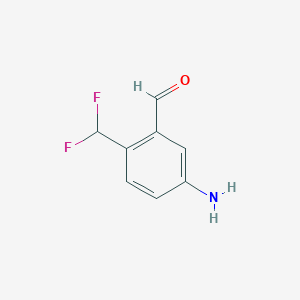
![3-Chloro-4-methoxybenzo[d]isoxazole](/img/structure/B13029450.png)
![4-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029452.png)
![N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B13029460.png)

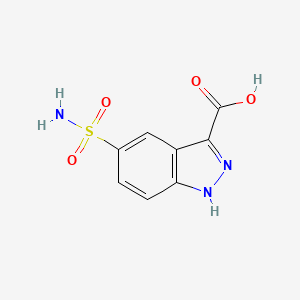
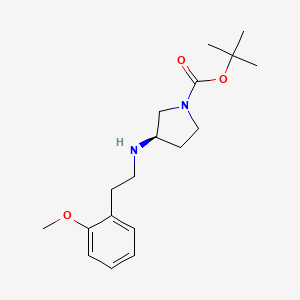
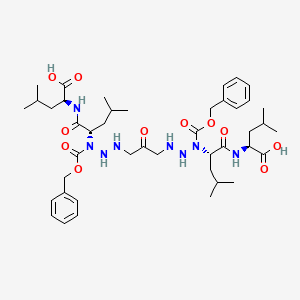
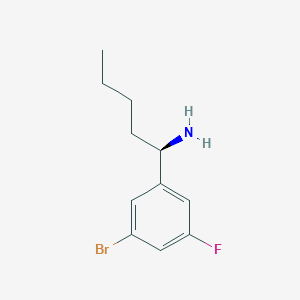
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13029499.png)
